3-Methyloxan-3-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyloxan-3-ol can be synthesized through several methods. One common synthetic route involves the reaction of 3-methyloxirane with water under acidic or basic conditions . This reaction typically requires a catalyst such as sulfuric acid or sodium hydroxide to proceed efficiently.
Industrial Production Methods
In industrial settings, this compound is often produced in bulk through the catalytic hydration of 3-methyloxirane. This method is preferred due to its high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Methyloxan-3-ol undergoes various chemical reactions, including:
Reduction: It can be reduced to 3-methyloxan-3-amine using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: 3-Methyloxan-3-one.
Reduction: 3-Methyloxan-3-amine.
Substitution: Various substituted oxan derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyloxan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It serves as a reference substance for drug impurities and reagents in biological studies.
Medicine: It is investigated for its potential use in pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of 3-Methyloxan-3-ol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates its hydroxyl group to form new bonds . Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyloxan-2-ol: Similar in structure but differs in the position of the hydroxyl group.
3-Methyloxan-4-ol: Another isomer with the hydroxyl group at a different position.
3-Methyloxan-3-one: The oxidized form of 3-Methyloxan-3-ol.
Uniqueness
This compound is unique due to its specific hydroxyl group position, which imparts distinct chemical properties and reactivity compared to its isomers . This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
3-methyloxan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(7)3-2-4-8-5-6/h7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQXHRNZEMUHEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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